

An In-depth Technical Guide to the Physical and Chemical Properties of Rhizopterin

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Compound of Interest

Compound Name: *Rhizopterin*

Cat. No.: *B1680597*

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Introduction

Rhizopterin, also known as formylpteroic acid, is a pteridine derivative that was first identified as a growth factor for *Streptococcus lactis* R. It is a key intermediate in the biosynthesis of folate (Vitamin B9), an essential nutrient for numerous metabolic processes, including DNA synthesis, repair, and methylation. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Rhizopterin**, details on its biochemical role, and methodologies for its study.

Physical and Chemical Properties

The physical and chemical properties of **Rhizopterin** are summarized in the tables below. While some data is readily available, specific experimental values for properties like pKa and detailed spectral data are not extensively reported in modern literature, reflecting its primary role as a metabolic intermediate.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C15H12N6O4	[1][2]
Molecular Weight	340.29 g/mol	[1][2]
CAS Number	119-20-0	[1]
Appearance	Light yellow platelets	
Melting Point	Does not melt below 300 °C	
Solubility	Practically insoluble in water and common organic solvents. Soluble in ammonia water, aqueous solutions of alkali hydroxides, and pyridine.	
pKa	Not explicitly found in searches. Pteridine and benzoic acid moieties suggest multiple pKa values.	

Spectroscopic Data

Detailed modern spectroscopic data for **Rhizopterin** is not widely available. The following table presents expected spectral characteristics based on its structure and data for similar compounds.

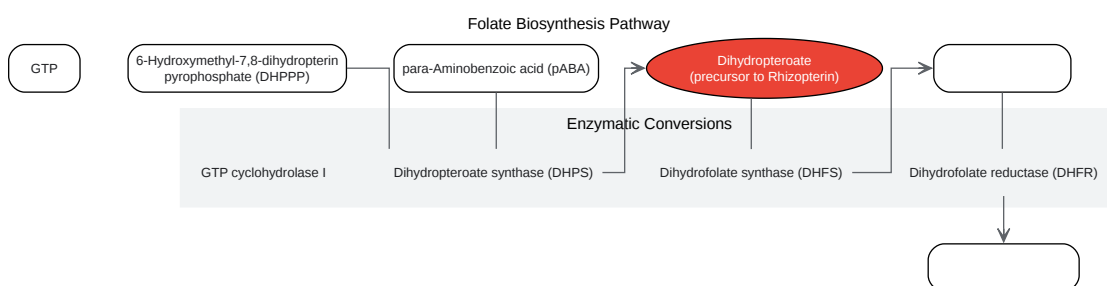
Spectroscopic Technique	Expected Characteristics
UV-Vis Spectroscopy	Due to the pteridine and p-aminobenzoic acid chromophores, Rhizopterin is expected to exhibit strong UV absorption. Specific λ_{max} values in various solvents are not readily available in recent literature.
^1H NMR Spectroscopy	The ^1H NMR spectrum would show characteristic signals for the aromatic protons of the pteridine and p-aminobenzoyl moieties, the methylene protons, and the formyl proton. Specific chemical shifts are not reported.
^{13}C NMR Spectroscopy	The ^{13}C NMR spectrum would display resonances for all 15 carbon atoms, including those in the pteridine ring, the p-aminobenzoyl group, the methylene bridge, and the formyl group. Specific chemical shifts are not reported.

Biochemical Role: An Intermediate in Folate Biosynthesis

Rhizopterin, as formylpterioic acid, is not a signaling molecule in the traditional sense but rather a crucial intermediate in the de novo biosynthesis of folate. This pathway is essential in many microorganisms and plants.

Folate Biosynthesis Pathway

The diagram below illustrates the key steps in the folate biosynthesis pathway, highlighting the central position of dihydropteroate, the unformylated precursor to **Rhizopterin**. Dihydropteroate is synthesized from 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) by the enzyme dihydropteroate synthase (DHPS). Dihydropteroate is then glutamated by dihydrofolate synthase (DHFS) to form dihydrofolate (DHF), which is subsequently reduced to tetrahydrofolate (THF), the active coenzyme form. The formyl group of **Rhizopterin** is added at a later stage in the utilization of folate coenzymes.



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Folate Biosynthesis Pathway

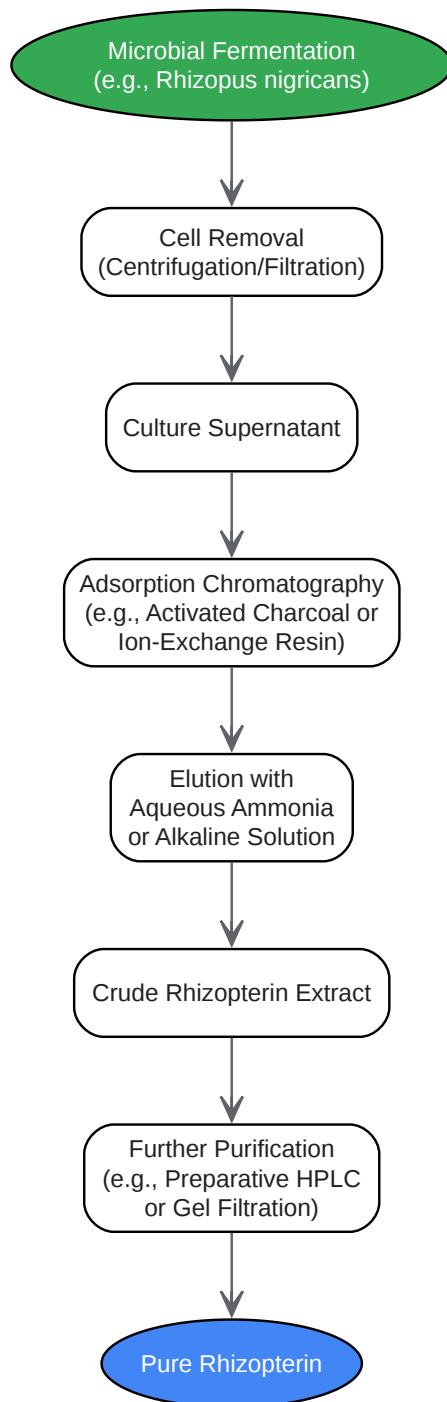
Experimental Protocols

Detailed and validated experimental protocols specifically for **Rhizopterin** are scarce in recent literature. The following sections provide generalized methodologies based on standard biochemical techniques for related compounds. These should be adapted and validated for specific research needs.

Isolation and Purification of Rhizopterin (Formylpteroic Acid) from Microbial Cultures

This protocol outlines a general workflow for the isolation of pteridine compounds from microbial sources like *Rhizopus nigricans*.

General Workflow for Rhizopterin Isolation

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Isolation Workflow

Methodology:

- **Culture Growth:** Cultivate the microorganism (e.g., *Rhizopus nigricans*) in a suitable liquid medium under optimal growth conditions to maximize the production of folate intermediates.
- **Harvesting:** Separate the microbial biomass from the culture medium by centrifugation or filtration. The supernatant will contain the secreted **Rhizopterin**.
- **Initial Isolation (Adsorption):** Acidify the supernatant and pass it through a column packed with an adsorbent material like activated charcoal or a suitable ion-exchange resin. Pteridines will adsorb to the column matrix.
- **Elution:** Wash the column with water to remove unbound impurities. Elute the adsorbed **Rhizopterin** using a basic solution, such as dilute aqueous ammonia or a solution of an alkali hydroxide.
- **Concentration:** Concentrate the eluate containing **Rhizopterin**, typically under reduced pressure.
- **Purification:** Further purify the concentrated extract using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or gel filtration chromatography. Monitor fractions for the presence of **Rhizopterin** using UV absorbance.
- **Crystallization:** Induce crystallization of the purified **Rhizopterin** from a suitable solvent system (e.g., aqueous ammonium acetate) to obtain light yellow platelets.

Quantification of Rhizopterin by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC-UV method for the quantification of **Rhizopterin**. Method parameters will require optimization for specific instrumentation and sample matrices.

Instrumentation and Reagents:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

- Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted)
- Mobile Phase B: Acetonitrile or Methanol
- **Rhizopterin** standard of known purity
- Appropriate solvents for sample preparation

Chromatographic Conditions (Example):

Parameter	Condition
Column	C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase	Gradient or isocratic elution with a mixture of aqueous buffer and organic solvent (e.g., Acetonitrile). The exact composition and gradient profile must be optimized.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	Monitor at a wavelength of maximum absorbance for Rhizopterin (to be determined experimentally, likely in the 280-360 nm range).
Injection Volume	10-20 µL

Procedure:

- Standard Preparation: Prepare a stock solution of **Rhizopterin** standard in a suitable solvent (e.g., dilute ammonium hydroxide). Create a series of calibration standards by diluting the stock solution with the mobile phase.
- Sample Preparation: Prepare the sample containing **Rhizopterin** by dissolving it in the mobile phase. If the sample is in a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.
- Analysis: Inject the calibration standards and samples onto the HPLC system.

- Quantification: Construct a calibration curve by plotting the peak area of the **Rhizopterin** standard against its concentration. Determine the concentration of **Rhizopterin** in the samples by interpolating their peak areas from the calibration curve.

Conclusion

Rhizopterin, or formylpteroic acid, is a compound of significant historical and biochemical importance as a key intermediate in the folate biosynthesis pathway. While detailed modern analytical data is not extensively available, its fundamental physical and chemical properties are established. The methodologies outlined in this guide provide a foundation for researchers to isolate, identify, and quantify this molecule, enabling further investigation into its role in microbial metabolism and as a potential target for antimicrobial drug development. The provided diagrams offer a clear visualization of its biochemical context and the experimental workflows for its study.

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References

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